molecular formula C16H23NO3 B11038082 (2,4-Dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone

(2,4-Dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone

Cat. No.: B11038082
M. Wt: 277.36 g/mol
InChI Key: USEJLXDPGUEWGI-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone is a synthetic organic compound characterized by the presence of a dimethoxyphenyl group and a dimethylpiperidino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dimethoxyphenyl)(3,5-dimethylpiperidino)methanone typically involves the reaction of 2,4-dimethoxybenzoyl chloride with 3,5-dimethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure high yield and purity of the final product. The reaction conditions would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-dimethoxyphenyl)(3,5-dimethylpiperidino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dimethoxyphenyl)(3,5-dimethylpiperidino)methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethoxyphenyl and dimethylpiperidino groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(3,5-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H23NO3/c1-11-7-12(2)10-17(9-11)16(18)14-6-5-13(19-3)8-15(14)20-4/h5-6,8,11-12H,7,9-10H2,1-4H3

InChI Key

USEJLXDPGUEWGI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(C=C(C=C2)OC)OC)C

Origin of Product

United States

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